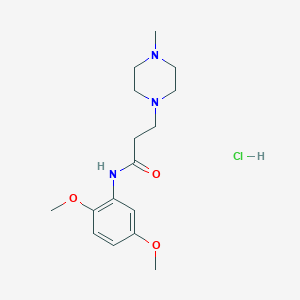
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DOM" and is a derivative of the phenethylamine family of compounds. In
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride involves the activation of the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is involved in various physiological and cognitive processes such as mood regulation, perception, and cognition. Activation of this receptor by N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride leads to the modulation of various neurotransmitter systems such as dopamine, glutamate, and GABA, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride has been shown to have various biochemical and physiological effects. It has been found to increase the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood and cognition. It has also been shown to increase the activity of various brain regions such as the prefrontal cortex and the amygdala, which are involved in the regulation of emotion and perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and cognitive processes. However, one limitation is its potential for toxicity and adverse effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride. One direction is the development of more selective and potent agonists of the serotonin 5-HT2A receptor, which can be used as tools for studying the role of this receptor in various physiological and cognitive processes. Another direction is the study of the potential therapeutic applications of this compound in the treatment of mental disorders such as depression, anxiety, and schizophrenia. Additionally, the development of new methods for synthesizing this compound and its derivatives can facilitate its use in various scientific research fields.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride has been extensively studied for its potential applications in various scientific research fields. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and cognitive processes. This compound has been used in studies related to the treatment of mental disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in drug discovery and development.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3.ClH/c1-18-8-10-19(11-9-18)7-6-16(20)17-14-12-13(21-2)4-5-15(14)22-3;/h4-5,12H,6-11H2,1-3H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSILAREQDIXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-Dimethoxy-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-isopropyl-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942119.png)


![3-(4-methylphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3942161.png)




![[2-(3-ethoxy-10H-phenothiazin-10-yl)ethyl]diethylamine oxalate](/img/structure/B3942198.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3942203.png)
![1-cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942209.png)

![3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3942227.png)